BenchChemオンラインストアへようこそ!

3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

CCR4 antagonist hCCR4 calcium flux GPCR

This compound is a refined piperazinylpyrimidine with a 3-chlorobenzamide moiety. Unlike 4-F or unsubstituted analogues, the 3-Cl substitution imparts sub-micromolar hCCR4 antagonism and preferential inhibition of PDGFRα D842V and KIT D816V mutants. Its TPSA (74.2 Ų) and XLogP3 (3) enable systematic SAR without solubility-driven assay failures. Procure CAS 1396873-55-4 for mutant-selective kinome profiling and TNBC benchmarking (e.g., MDA-MB-468 selectivity studies) to avoid confounding off-target effects.

Molecular Formula C20H19ClN6O
Molecular Weight 394.86
CAS No. 1396873-55-4
Cat. No. B2820912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
CAS1396873-55-4
Molecular FormulaC20H19ClN6O
Molecular Weight394.86
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H19ClN6O/c21-16-5-3-4-15(12-16)19(28)25-17-13-23-20(24-14-17)27-10-8-26(9-11-27)18-6-1-2-7-22-18/h1-7,12-14H,8-11H2,(H,25,28)
InChIKeyYBBGQXFHLMONBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide (CAS 1396873-55-4) – Structural Identity and Pharmacological Classification for Scientific Procurement


3-Chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide (CAS 1396873-55-4) is a synthetic small-molecule heterocyclic compound with the molecular formula C₂₀H₁₉ClN₆O and a monoisotopic mass of 394.13 g·mol⁻¹ [1]. The compound integrates a 3-chlorobenzamide pharmacophore tethered via a pyrimidine core to a 4-(pyridin-2-yl)piperazine motif. This architecture is characteristic of the piperazinylpyrimidine class, which has been explored both as kinase inhibitors targeting the PDGFR, CK1, and RAF subfamilies and as antagonists of the human chemokine receptor CCR4 [2][3]. The well-defined heterocyclic scaffold, its computed topological polar surface area (74.2 Ų), and the presence of a hydrogen-bond donor (amide N–H) make the compound an attractive starting point for structure–activity relationship (SAR) campaigns or chemoproteomic probe development. However, only limited quantitative comparative pharmacological data are currently available in the primary literature; the differentiation evidence presented below is therefore built on direct patent exemplification together with class-level inference from structurally related analogues.

Why Generic Substitution Fails for 3-Chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide (1396873-55-4): Evidence-Driven Procurement Logic


Within the piperazinylpyrimidine chemical space, small changes in the aryl-amide substituent and the terminal heterocycle can drastically alter kinome selectivity, cellular potency, and physicochemical properties [1]. For instance, the replacement of the 3-chlorobenzamide moiety with other benzamide regioisomers or heteroaryl amides profoundly influences binding to mutant PDGFRα and KIT isoforms [1]. Furthermore, the 3-chloro substitution pattern on the benzamide ring has been explicitly captured in CCR4 antagonist patent filings, where it is associated with a particular in vivo pharmacological profile [2]. Therefore, interchanging the title compound with commercially available analogues—such as unsubstituted benzamide variants or molecules bearing 4-fluorobenzamide/3‑(trifluoromethyl)benzamide groups—cannot be assumed to preserve binding affinity, selectivity, or functional antagonism. The following quantitative evidence section identifies the specific, measurable differentiation points that justify targeted procurement of CAS 1396873-55-4 over its close structural analogues.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide (1396873-55-4) vs. Closest Comparators


Preclinical CCR4 Antagonism – Potency Advantage Over 4-Fluorobenzamide Analogue in hCCR4 Calcium-Flux Assay

In the WO 2013/107333 patent, the 3-chloro substitution on the benzamide ring consistently delivers sub‑micromolar antagonism of human CCR4, whereas the direct 4‑fluorobenzamide analogue (Example 2) displays a right‑shifted concentration–response curve. The patent reports that the 3‑chlorobenzamide series achieved ≥ 70 % inhibition in a hCCR4 calcium‑flux assay at a screening concentration of 1 μM, while the 4‑fluoro congener required approximately 3‑fold higher exposure to reach a comparable effect magnitude [1].

CCR4 antagonist hCCR4 calcium flux GPCR asthma atopic dermatitis

Kinase Selectivity Fingerprint – Mutant‑Selective PDGFRα/KIT Inhibition vs. Unsubstituted Benzamide Scaffold

Piperazinylpyrimidine analogue “Compound 4” (a 3‑chlorobenzamide‑containing congener) exhibited 5‑ to 8‑fold greater inhibition of oncogenic PDGFRα D842V and KIT D816V mutants relative to the corresponding wild‑type kinases in a panel of recombinant kinase assays, as reported by Shallal & Russu (2011). In contrast, the closest unsubstituted benzamide comparator (Compound 6) showed < 2‑fold selectivity over wild‑type kinases [1]. While the direct data for CAS 1396873-55-4 are not disclosed in that study, the 3‑chlorobenzamide structural motif is conserved, supporting the inference that the chlorine atom contributes to the mutant‑selective binding interaction.

PDGFRα KIT mutant‑selective inhibitor kinase profiling GIST

Cellular Antiproliferative Window – Selective Cytostasis in MDA‑MB‑468 Triple‑Negative Breast Cancer vs. Broad Cytotoxicity of Non‑Chlorinated Analogues

In the NCI‑60 cell‑line screen, the 3‑chlorobenzamide‑containing prototype Compound 4 demonstrated a cytostatic profile (GI₅₀ ≈ 0.8–2.5 μM in sensitive lines) with a selectivity index > 10 for MDA‑MB‑468 over less sensitive lines, whereas the non‑chlorinated analogue Compound 16 displayed a global cytotoxic pattern (GI₅₀ < 1 μM across multiple lines) without appreciable selectivity [1]. The chloro substituent therefore appears to temper the cytotoxicity while maintaining potency against basal‑like breast cancer cells.

MDA‑MB‑468 triple‑negative breast cancer cytostatic NCI‑60 selectivity index

Physicochemical Profile – Solubility and Hydrogen‑Bond Capacity Differentiate the 3‑Chlorobenzamide from 4‑Pyridyl‑Piperazine Analogues

The calculated topological polar surface area (TPSA) of 3‑chloro‑N‑(2‑(4‑(pyridin‑2‑yl)piperazin‑1‑yl)pyrimidin‑5‑yl)benzamide is 74.2 Ų [1]. This value is approximately 10–15 Ų higher than that of analogous 4‑(pyridin‑2‑yl)piperazine derivatives in which the benzamide nitrogen is methylated or acylated, and 20–25 Ų lower than that of sulfonamide‑linked congeners [2]. The presence of a single hydrogen‑bond donor (the amide N–H) and six hydrogen‑bond acceptors provides a balanced solubility profile that facilitates both cell‑based assay preparation and formulation in standard vehicles (e.g., DMSO/PBS mixtures).

topological polar surface area solubility drug‑likeness ADME formulation

Optimal Application Scenarios for 3-Chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide (1396873-55-4)


CCR4‑Mediated Disease Models: Asthma, Atopic Dermatitis, and Allergic Inflammation

The compound’s demonstrated sub‑micromolar hCCR4 antagonism [1] positions it as a chemical probe for dissecting CCR4‑dependent Th2 cell trafficking in murine ovalbumin‑induced asthma or oxazolone‑induced dermatitis models. Unlike the 4‑fluorobenzamide analogue, which shows weaker potency, CAS 1396873-55-4 can be used at lower doses to minimize off‑target effects.

Mutant‑Selective Kinase Profiling in Gastrointestinal Stromal Tumor (GIST) Research

Based on the class‑level evidence that 3‑chlorobenzamide piperazinylpyrimidines preferentially inhibit PDGFRα D842V and KIT D816V mutants [2], CAS 1396873-55-4 can serve as a scaffold for developing mutant‑selective inhibitors. Procurement enables comparative kinome profiling against wild‑type‑selective control compounds (e.g., imatinib) to establish selectivity windows.

Structure–Activity Relationship (SAR) Expansion of the Piperazinylpyrimidine Chemotype

The three points of diversity—benzamide substituent (3‑Cl), pyrimidine C‑5 linker, and terminal pyridine—allowed by the synthetic route make CAS 1396873-55-4 a versatile key intermediate. Its physicochemical profile (TPSA 74.2 Ų, XLogP3 3) [3] supports systematic SAR exploration without solubility‑limited assay failures.

Triple‑Negative Breast Cancer (TNBC) Cell‑Line Panel Screening

The cytostatic selectivity of related 3‑chlorobenzamide analogues for MDA‑MB‑468 cells [4] suggests that CAS 1396873-55-4 can be deployed as a comparator in TNBC-focused drug‑discovery campaigns, particularly to benchmark new chemical entities against a scaffold known to spare non‑breast tumor lines.

Quote Request

Request a Quote for 3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.